molecular formula C13H17ClN2 B11814220 N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

Cat. No.: B11814220
M. Wt: 236.74 g/mol
InChI Key: OFYZGYOHERXNOT-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C13H17ClN2 and a molecular weight of 236.74 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrole ring through an ethanamine linkage, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride typically involves the reaction of benzyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of N-methyl-1-(1H-pyrrol-2-yl)ethanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-(1H-pyrrol-2-yl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of a pyrrole ring and a benzyl group. These structural elements confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N-benzyl-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-11(13-8-5-9-14-13)15-10-12-6-3-2-4-7-12;/h2-9,11,14-15H,10H2,1H3;1H

InChI Key

OFYZGYOHERXNOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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